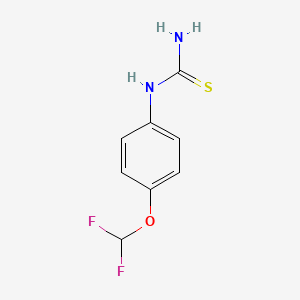

4-Difluoromethoxyphenylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for 4-Difluoromethoxyphenylthiourea are not available, a study on the reactivity properties of a thiourea derivative with anticancer activity provides insights into the synthesis and analysis of similar compounds . The study uses density functional theory (DFT) and molecular dynamics (MD) simulations to analyze the compound’s reactivity properties .Chemical Reactions Analysis

The reactivity properties of a thiourea derivative with anticancer activity have been investigated using DFT and MD simulations . The study provides insights into the local reactivity, interactivity with water, and compatibility of the molecule with frequently used excipients .Applications De Recherche Scientifique

1. Antipathogenic Activity in Biofilms

4-Difluoromethoxyphenylthiourea derivatives have been studied for their interaction with bacterial cells, especially in free and adherent states. These derivatives show significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. This highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

2. Charge Density Analysis in Radical Dimers

Research on related compounds, such as 4-perfluoropyridyl- and 4-perfluorophenyl-1,2,3,5-dithiadiazolyl radicals, has revealed insights into their electron density at bond critical points and weaker interactions in their crystal lattice. This information is crucial for understanding the strong interaction between sulfur atoms in dimers and the distribution of spin density in these molecules (Domagała & Haynes, 2016).

3. Application in Organic Electronics

Derivatives of this compound have been used in the synthesis of mixed phenylene-thiophene oligomers for applications in organic electronics. These compounds exhibit promising properties as n-type semiconductors and have been characterized for their potential in field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004).

4. High Electron Mobility in Field-Effect Transistors

Compounds related to this compound have been synthesized and characterized for their high electron mobility in solution-cast and vapor-deposited films. These findings are significant for the development of high-performance field-effect transistors, illustrating the importance of these derivatives in electronic applications (Letizia et al., 2005).

5. Electroluminescent and Magnetic Properties

The synthesis and characterization of radical cation salts containing poly(beta-diketonate) rare earth complexes, including derivatives similar to this compound, have been explored. These studies focus on understanding their photoluminescent and magnetic properties, crucial for applications in materials science (Pointillart et al., 2009).

6. Isothiourea-Catalyzed Enantioselective Additions

Isothioureas, including derivatives of this compound, have been used to catalyze the enantioselective addition of esters to iminium ions. This research contributes to the field of organic chemistry by providing insights into catalyst turnover and optimization for higher yields and enantioselectivity (Arokianathar et al., 2018).

7. Fluorine-Containing Compounds in Drug Discovery

The role of fluorine atoms, as found in this compound derivatives, has been recognized for their importance in drug discovery. These fluorine-containing compounds have been used to modulate properties such as lipophilicity, bioavailability, and metabolic stability in newly designed molecules (Rossi et al., 2018).

8. Synthesis and Characterization of Conducting Polymers

Studies have been conducted on the synthesis and characterization of new soluble conducting polymers derived from fluorinated polyphenylthiophene, related to this compound. These polymers have been evaluated for their potential in energy storage applications (Sahin et al., 2006).

9. Engineering Bacterial Consortia for Enhanced Desulfurization

Research has been conducted on engineering synthetic bacterial consortia using dsz cassettes for enhanced desulfurization of oil sulfur compounds. This work provides insights into the removal of recalcitrant sulfur from aromatic heterocycles present in fuels, with potential applications in bioremediation and bioconversion (Martínez et al., 2016).

10. Synthesis and Herbicidal Activity of Acylthiourea Derivatives

New acylthiourea derivatives, including this compound, have been synthesized and tested for their herbicidal activity. This research contributes to the development of new herbicides with effective control over specific weed species (Jiang et al., 2022).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

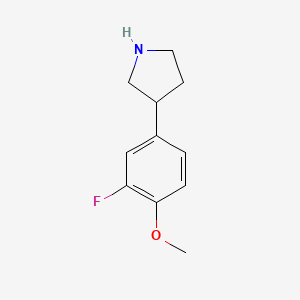

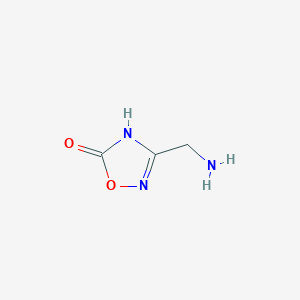

[4-(difluoromethoxy)phenyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2OS/c9-7(10)13-6-3-1-5(2-4-6)12-8(11)14/h1-4,7H,(H3,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJSKLSCZTWFAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)

![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)

![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)

![1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2365755.png)

![N-[2-(2-Methylpyrazol-3-yl)ethyl]-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)prop-2-enamide](/img/structure/B2365760.png)